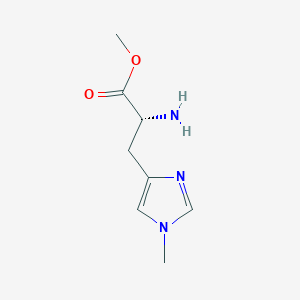

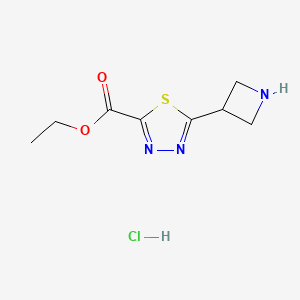

![molecular formula C16H11BrN2O3S B2471911 2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde CAS No. 338416-11-8](/img/structure/B2471911.png)

2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde” is a chemical compound with the CAS Number: 338416-15-2 . It has a molecular weight of 346.25 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C16H12BrNOS/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a melting point range of 156 - 158 degrees Celsius . It is solid in physical form .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

2-[(4-bromophenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde is related to the broader class of indole derivatives. Research studies have explored various synthetic routes and structural aspects of such compounds. For instance, the synthesis of 1H-indole-2-carbaldehydes through gold-catalyzed cycloisomerization highlights the intricate chemical processes involved in creating complex indole structures, which may include compounds similar to the one (Kothandaraman et al., 2011). Additionally, studies on the synthesis and structural analysis of indole derivatives, such as those involving sulfuric acid derivatives as catalysts, contribute to understanding the chemical properties and potential applications of such compounds (Tayebi et al., 2011).

Antibacterial Applications

Indole derivatives have shown promise in antibacterial applications. A study on indole-3-carbaldehyde semicarbazone derivatives demonstrated their in vitro antibacterial activity against various strains, indicating the potential of related compounds in addressing bacterial infections (Carrasco et al., 2020).

Catalytic and Chemical Reactions

The use of indole derivatives in catalytic processes and chemical reactions is another area of interest. Research into the synthesis of indole derivatives for anticonvulsant activity, for instance, reveals the potential for these compounds to be used in the development of pharmaceuticals (Gautam et al., 2021). Furthermore, studies on the synthesis and reactions of N-Tosyl derivatives of indoles demonstrate their versatility in organic synthesis, suggesting possible applications for this compound in similar contexts (Evans, 1973).

Green Chemistry and Sustainable Methods

The exploration of green and sustainable methods in the synthesis of indole derivatives, such as the use of nanocatalysis and solvent-free methods, highlights the growing interest in environmentally friendly approaches to chemical synthesis. This research provides insights into how the compound might be synthesized or utilized in a more sustainable manner (Madan, 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(4-bromophenyl)sulfanyl-1-methyl-5-nitroindole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O3S/c1-18-15-7-4-11(19(21)22)8-13(15)14(9-20)16(18)23-12-5-2-10(17)3-6-12/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSURXPZEBXKKKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=C1SC3=CC=C(C=C3)Br)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-6-[3-(trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2471830.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pentanoic acid](/img/structure/B2471834.png)

![(2S)-2-Amino-6-[3-hydroxy-4-(hydroxymethyl)pyridin-1-ium-1-yl]hexanoic acid;2,2,2-trifluoroacetate](/img/structure/B2471836.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2471841.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2471842.png)

![Benzyl 2-[4-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2471846.png)

![3-chloro-4-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2471848.png)